molecular formula C22H28NNaO8 B15352066 rac Propranolol-d7 beta-D-Glucuronide Sodium Salt

rac Propranolol-d7 beta-D-Glucuronide Sodium Salt

Cat. No.: B15352066
M. Wt: 464.5 g/mol
InChI Key: OSKYDLRSXKTYLZ-TUNJXBLKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Propranolol-d7 beta-D-Glucuronide Sodium Salt (C₂₂D₇H₂₁NNaO₈; MW: 464.493) is a deuterium-labeled, racemic metabolite of Propranolol, a non-selective β-blocker used for hypertension, angina, and arrhythmia management. This compound is synthesized by conjugating Propranolol-d7 with β-D-glucuronic acid via a glycosidic bond, followed by sodium salt formation to enhance solubility . The deuterium substitution (seven deuterium atoms at the isopropylamine group) stabilizes the molecule against metabolic degradation, making it a critical internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic studies .

Properties

Molecular Formula

C22H28NNaO8

Molecular Weight

464.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1/i1D3,2D3,12D;

InChI Key

OSKYDLRSXKTYLZ-TUNJXBLKSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes

The most common method involves reacting propranolol with deuterated reagents under controlled conditions. For example:

  • Deuteration of the Isopropyl Side Chain : Treatment with D₂O in the presence of a palladium catalyst replaces hydrogen atoms on the isopropyl group with deuterium.
  • Aromatic Ring Deuteration : Electrophilic substitution using D₂SO₄ introduces deuterium at specific positions on the naphthyl ring.

Reaction Optimization

Key parameters influencing deuteration efficiency include:

Parameter Optimal Condition Impact on Yield
Temperature 80–100°C Higher temperatures accelerate H/D exchange but risk side reactions
Catalyst Concentration 5–10 mol% Pd/C Excess catalyst may degrade the substrate
Reaction Time 24–48 hours Prolonged durations ensure complete deuteration

Isotopic purity (>98%) is verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Enzymatic Glucuronidation

The deuterated propranolol is conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs), a family of enzymes expressed in the liver.

In Vitro Glucuronidation

Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A9, UGT2B7) are incubated with:

  • Substrate : rac Propranolol-d7 (1–10 µM)
  • Cofactor : UDP-glucuronic acid (5 mM)
  • Buffer : Phosphate buffer (pH 7.4) containing MgCl₂ (5 mM)

Reaction progress is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with glucuronide formation quantified against internal standards.

Kinetic Parameters

Studies using human hepatocytes reveal:

Enzyme Isoform Km (µM) Vmax (pmol/min/mg)
UGT1A9 2.1 15.4
UGT2B7 3.8 9.2

UGT1A9 exhibits higher affinity for rac Propranolol-d7, making it the primary isoform responsible for glucuronidation.

Sodium Salt Formation

The glucuronide intermediate is converted to its sodium salt to enhance solubility and stability.

Neutralization Protocol

  • The glucuronic acid conjugate is dissolved in deionized water.
  • Sodium hydroxide (0.1 M) is added dropwise until pH 7.0–7.5 is achieved.
  • The solution is lyophilized to obtain the sodium salt as a white powder.

Characterization

  • Elemental Analysis : Confirms stoichiometric Na⁺ incorporation (Theoretical: 4.9%; Observed: 4.7–5.1%).
  • Thermogravimetric Analysis (TGA) : Demonstrates stability up to 150°C, ensuring suitability for long-term storage.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) achieves >99% purity:

Mobile Phase Gradient Program Retention Time
Acetonitrile (A) 0–10 min: 10–30% A 8.2 min
0.1% Formic Acid (B) 10–15 min: 30–50% A 12.5 min

Mass Spectrometric Confirmation

HRMS (ESI⁺) validates the molecular ion at m/z 464.493 [M+Na]⁺, consistent with the theoretical mass.

Comparative Analysis with Related Compounds

Deuterated glucuronides exhibit distinct advantages over non-labeled analogs:

Compound Detection Limit (ng/mL) Matrix Effect (%)
rac Propranolol-d7 Glucuronide 0.5 2.1
Non-deuterated Propranolol Glucuronide 2.0 12.4

The deuterated form’s lower detection limit and reduced ion suppression underscore its superiority in bioanalytical assays.

Challenges and Optimization Strategies

Isotopic Dilution

Trace protium contamination during deuteration reduces isotopic purity. Strategies include:

  • Multiple Exchange Cycles : Repeating H/D exchange reactions.
  • Strict Anhydrous Conditions : Minimizing water ingress.

Enzyme Inhibition

Endogenous inhibitors in liver microsomes (e.g., fatty acids) attenuate UGT activity. Pre-incubation with albumin (2% w/v) restores enzymatic efficiency by sequestering inhibitors.

Applications in Pharmacological Research

  • Metabolic Pathway Elucidation : Tracing renal vs. hepatic excretion in rodent models.
  • Drug-Drug Interaction Studies : Assessing UGT inhibition by co-administered drugs (e.g., fluconazole reduces glucuronidation by 40%).

Chemical Reactions Analysis

Types of Reactions: Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is used as a labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of Propranolol.

Biology: In biological research, this compound is used to trace the metabolic fate of Propranolol in various biological systems, helping to understand its pharmacokinetics and pharmacodynamics.

Medicine: In medicine, it is used in clinical diagnostics to monitor the metabolism of Propranolol in patients, aiding in the optimization of therapeutic regimens.

Industry: In the pharmaceutical industry, it serves as a reference compound in the development and quality control of Propranolol-based drugs.

Mechanism of Action

The mechanism by which rac Propranolol-d7 beta-D-Glucuronide Sodium Salt exerts its effects is primarily through its role as a labeled metabolite of Propranolol. It helps in tracking the metabolic pathways and understanding the interactions of Propranolol with various molecular targets and pathways involved in its therapeutic effects.

Comparison with Similar Compounds

Enantiomeric Forms: (R)- and (S)-Propranolol-d7 beta-D-Glucuronide Sodium Salts

  • Structural Differences: The racemic mixture (rac) contains equal parts of (R)- and (S)-enantiomers. Enantiopure forms, such as (R)-Propranolol-d7 beta-D-Glucuronide Sodium Salt (CAS: TRC P831817) and (S)-Propranolol-d7 beta-D-Glucuronide Sodium Salt (CAS: TRC P831822), have identical molecular formulas (C₂₂D₇H₂₁NNaO₈) but differ in stereochemistry at the chiral center of Propranolol .
  • Functional Impact : The (S)-enantiomer exhibits higher β-blocking activity compared to the (R)-form. Enantiopure standards are essential for studying stereoselective metabolism and receptor interactions .

Non-Deuterated Analog: rac Propranolol beta-D-Glucuronide Sodium Salt

  • Molecular Formula : C₂₂H₂₈NNaO₈ (MW: 457.45) .
  • Key Difference: The absence of deuterium reduces molecular weight by ~7 Da. This non-deuterated form is used in qualitative metabolite identification but lacks the isotopic stability required for precise quantification .

Hydroxylated Metabolites

  • 4-Hydroxy Propranolol-d7 HCl (C₁₆H₁₄D₇NO₃·HCl; MW: 282.39): A primary oxidative metabolite with a hydroxyl group at the naphthalene ring.
  • 5-Hydroxy Propranolol Glucuronide (C₂₂H₂₉NO₉; MW: 451.48): Combines hydroxylation and glucuronidation, altering solubility and excretion pathways compared to rac Propranolol-d7 beta-D-Glucuronide .

Glucuronide Conjugates of Other Drugs

  • Propofol beta-D-Glucuronide Sodium Salt (C₁₈H₂₅NaO₇; MW: 376.4): A glucuronidated metabolite of the anesthetic Propofol. While structurally distinct (alkylphenol vs. naphthyloxypropanolamine backbone), both compounds share applications in studying hepatic conjugation efficiency .
  • (R,S)-Equol 7-beta-D-Glucuronide Sodium Salt (C₂₁H₂₁O₉·Na; MW: 440.38): A phytoestrogen metabolite with a distinct polyphenol structure, used in hormone metabolism research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Feature(s) Application(s)
rac Propranolol-d7 β-D-Glucuronide Na C₂₂D₇H₂₁NNaO₈ 464.493 Deuterated; racemic mixture; sodium salt LC-MS/MS internal standard
(R)-Propranolol-d7 β-D-Glucuronide Na C₂₂D₇H₂₁NNaO₈ 464.493 Enantiopure; (R)-configuration Stereoselective metabolism studies
rac Propranolol β-D-Glucuronide Na C₂₂H₂₈NNaO₈ 457.45 Non-deuterated; racemic Metabolite profiling
4-Hydroxy Propranolol-d7 HCl C₁₆H₁₄D₇NO₃·HCl 282.39 Hydroxylated; non-conjugated Oxidative metabolism studies
Propofol β-D-Glucuronide Na C₁₈H₂₅NaO₇ 376.4 Alkylphenol backbone; sodium salt Anesthetic metabolism research

Research Findings

  • Deuterium Labeling: rac Propranolol-d7 β-D-Glucuronide exhibits 98% isotopic purity, minimizing interference from endogenous Propranolol metabolites in LC-MS/MS assays .
  • Stereoselectivity : The (S)-enantiomer is glucuronidated 1.5× faster than the (R)-form in human liver microsomes, highlighting enzyme-specific preferences .
  • Stability : Sodium salt formulation enhances aqueous solubility (>50 mg/mL) compared to free acid forms (e.g., CAS 66322-66-5), improving compatibility with biological matrices .

Biological Activity

Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is a stable isotope-labeled compound derived from propranolol, a non-selective beta-blocker widely used in clinical settings for managing hypertension, anxiety, and other cardiovascular disorders. The incorporation of deuterium into its structure enhances its utility in metabolic research by allowing precise tracking of metabolic pathways through advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

This compound serves as a metabolite of propranolol, primarily formed through the conjugation process mediated by UDP-glucuronosyltransferases (UGTs). This interaction facilitates the excretion of propranolol and its metabolites, thereby influencing its pharmacokinetics and pharmacodynamics.

Structure and Composition

  • Molecular Formula : C₁₃H₁₈D₇N O₇S
  • Molecular Weight : 307.43 g/mol
  • Deuterium Labeling : Enhances detection in metabolic studies due to distinct mass differences.

Biological Activity and Pharmacokinetics

The biological activity of this compound is linked to its role in drug metabolism. As a glucuronide metabolite, it is crucial for understanding the pharmacokinetics of propranolol, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Enzymatic Interaction

Rac Propranolol-d7 beta-D-Glucuronide interacts with various enzymes:

  • UDP-glucuronosyltransferases (UGTs) : Catalyze the glucuronidation process.
  • Cytochrome P450 enzymes : Although primarily associated with phase I metabolism, their activity can influence the formation of glucuronides.

Applications in Research

This compound is utilized in various research applications:

  • Metabolic Pathway Tracing : Its deuterium labeling allows for detailed studies on drug metabolism.
  • Pharmacokinetic Studies : Helps in evaluating the effects of different factors on drug metabolism.
  • Clinical Diagnostics : Used to monitor drug levels and metabolic profiles in patients.

Comparative Analysis with Related Compounds

The following table summarizes similar compounds and their relevance:

Compound NameDescription
PropranololA non-selective beta-blocker used for treating hypertension and anxiety.
Propranolol-d7A deuterated form of propranolol used in metabolic studies.
Beta-D-Glucuronide Sodium SaltA metabolite involved in the excretion process of various drugs.
4-Hydroxy Propranolol beta-D-GlucuronideA derivative that may exhibit different pharmacological properties.
Estrone-d4 Glucuronide Sodium SaltAnother glucuronide used for comparative studies in drug metabolism.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in understanding drug interactions and metabolic pathways:

  • Study on Drug Interactions : Research indicated that rac Propranolol-d7 enhances the understanding of how propranolol interacts with other medications metabolized by UGTs, providing insights into potential adverse effects or therapeutic outcomes.
  • Pharmacokinetic Modeling : A physiologically based pharmacokinetic model demonstrated how this compound can predict drug behavior in different populations, including those with varying degrees of liver function .
  • Clinical Applications : Clinical trials utilizing rac Propranolol-d7 have shown its utility in monitoring therapeutic levels of propranolol, ensuring optimal dosing strategies for patients .

Q & A

Basic: What are the critical steps in synthesizing and characterizing rac Propranolol-d7 beta-D-Glucuronide Sodium Salt for metabolic studies?

Methodological Answer:
Synthesis involves deuterium incorporation at the propranolol moiety, followed by enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs). Key steps include:

  • Deuterium Labeling : Ensure isotopic purity (>98%) via controlled reaction conditions (e.g., temperature, pH) to minimize protium contamination .
  • Glucuronidation : Optimize enzyme activity (e.g., human liver microsomes) with UDP-glucuronic acid as a cofactor. Monitor reaction progress using LC-MS to confirm glucuronide formation .
  • Purification : Use reversed-phase HPLC with a C18 column and sodium salt precipitation for isolation .
  • Characterization : Validate via high-resolution mass spectrometry (HRMS) for exact mass (464.215 g/mol) and NMR to confirm β-D-glucuronide stereochemistry .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a deuterated internal standard (e.g., Propranolol-d7) for isotope dilution. Optimize ionization in negative mode (ESI-) to detect the glucuronide moiety (m/z 464→288 transition) .
  • HPLC-UV : Employ a β-glucuronidase hydrolysis step to differentiate conjugated vs. free propranolol. Validate linearity (1–1000 ng/mL) and recovery rates (>85%) .
  • NMR : Assign peaks for the sodium salt (δ 3.2–5.5 ppm for glucuronide protons) and confirm deuterium placement .

Advanced: How can researchers resolve diastereomeric mixtures of rac Propranolol glucuronides in pharmacokinetic studies?

Methodological Answer:
Diastereomers arise from the racemic propranolol core and glucuronide stereochemistry. Methods include:

  • Chiral Chromatography : Use a cellulose-based column (e.g., Chiralpak IC-3) with a methanol/ammonium acetate mobile phase. Monitor retention times for (R)- and (S)-enantiomers .
  • Capillary Electrophoresis (CE) : Apply cyclodextrin additives to enhance enantiomeric separation. Validate resolution using spiked plasma samples .
  • Enzymatic Hydrolysis : Treat with β-glucuronidase from E. coli (ISO 16649-2) to differentiate active vs. inactive metabolites .

Advanced: What isotopic effects might deuterium labeling introduce in metabolic flux studies?

Methodological Answer:
Deuterium at the propranolol side chain can alter:

  • Enzyme Kinetics : Compare Vmax/Km of deuterated vs. non-deuterated forms using recombinant UGTs. Note reduced turnover rates due to deuterium’s kinetic isotope effect (KIE ~2–3) .
  • Metabolic Stability : Conduct in vitro hepatocyte assays to assess half-life differences. LC-MS tracks deuterium retention in metabolites .
  • Data Interpretation : Normalize results to account for KIE using parallel experiments with non-deuterated controls .

Advanced: How can enzyme kinetics of UDP-glucuronosyltransferases (UGTs) be studied using this compound?

Methodological Answer:

  • In Vitro Assays : Incubate human liver microsomes with varying substrate concentrations (1–100 µM). Measure initial velocities via LC-MS .
  • Inhibition Studies : Co-incubate with UGT inhibitors (e.g., fluconazole) to identify isoform-specific activity (e.g., UGT1A9 vs. UGT2B7) .
  • Data Modeling : Fit results to Michaelis-Menten or Hill equations. Report Km, Vmax, and cooperativity coefficients .

Advanced: How should researchers address contradictions in glucuronide quantification due to stereochemical variability?

Methodological Answer:

  • Enantiomer-Specific Standards : Synthesize (R)- and (S)-Propranolol glucuronides separately. Use these to calibrate assays and validate cross-reactivity .
  • Cross-Validation : Compare LC-MS data with β-glucuronidase-hydrolyzed samples to confirm glucuronide-specific signals .
  • Statistical Analysis : Apply multivariate models to account for inter-individual UGT polymorphism effects .

Advanced: What strategies improve detection of low-abundance rac Propranolol-d7 glucuronide in complex matrices?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MAX) for glucuronide enrichment. Elute with 2% formic acid in methanol .
  • Nano-LC-MS : Enhance sensitivity by reducing column diameter (75 µm) and flow rates (300 nL/min) .
  • Derivatization : Introduce a charged tag (e.g., Girard’s reagent T) to improve ionization efficiency .

Basic: What is the role of this compound in pharmacokinetic modeling?

Methodological Answer:
It serves as a stable isotope-labeled internal standard to:

  • Correct Matrix Effects : Spike into plasma/serum pre-extraction to normalize recovery variations .
  • Quantify Metabolite Ratios : Compare parent drug (propranolol) to glucuronide levels for clearance rate calculations .
  • Validate In Vivo Models : Administer deuterated glucuronide in rodents and track excretion via bile cannulation .

Advanced: How do interspecies differences in UGT activity impact translational studies using this compound?

Methodological Answer:

  • Cross-Species Assays : Test glucuronidation rates in human, rat, and dog liver microsomes. Use ANOVA to identify significant differences (p<0.05) .
  • Isoform Mapping : Express recombinant UGT isoforms (e.g., human UGT1A1 vs. rat Ugt1a7) to compare catalytic efficiency .
  • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) software to extrapolate human clearance from rodent data .

Advanced: What in vitro models are suitable for studying rac Propranolol-d7 glucuronide-induced hepatotoxicity?

Methodological Answer:

  • Hepatocyte Cultures : Treat primary human hepatocytes with 10–100 µM glucuronide. Measure ATP depletion and ROS production via luminescence assays .
  • Canalicular Membrane Vesicles : Assess glucuronide transport inhibition (e.g., MRP2) using radioactive tracers .
  • Biomarker Profiling : Quantify cholestasis markers (e.g., bile acid accumulation) via LC-MS metabolomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.